1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
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Overview
Description
1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- is a synthetic compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a phenylmethoxy group and a phenoxyethyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylmethoxy Group: The synthesis begins with the preparation of the phenylmethoxy group through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Phenoxyethyl Group: The phenoxyethyl group is synthesized by reacting phenol with ethylene oxide under basic conditions.
Coupling with Imidazole: The final step involves the coupling of the phenylmethoxy and phenoxyethyl groups with imidazole. This can be achieved through a nucleophilic substitution reaction using a suitable catalyst such as potassium carbonate.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy or phenoxyethyl groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and as a ligand in the development of metal-based catalysts.
Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Industry: It is used in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, leading to modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- can be compared with other similar compounds, such as:
1H-Imidazole, 1-phenyl-: This compound lacks the phenylmethoxy and phenoxyethyl groups, resulting in different chemical properties and applications.
1H-Imidazole, 1-(phenylmethyl)-: This compound contains a phenylmethyl group instead of the phenylmethoxy and phenoxyethyl groups, leading to variations in reactivity and biological activity.
4-Phenyl-1H-imidazole:
The uniqueness of 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
1-[2-(4-phenylmethoxyphenoxy)ethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-4-16(5-3-1)14-22-18-8-6-17(7-9-18)21-13-12-20-11-10-19-15-20/h1-11,15H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYZRUOHTKHDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355488 |
Source
|
Record name | 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88670-75-1 |
Source
|
Record name | 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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